2-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxamide, also known by its chemical name N-{3-[(4-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-2-yl)amino]phenyl}cyclopropanecarboxamide, is a compound that belongs to the class of organic compounds known as trifluoromethylbenzenes. These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups. The compound is classified as a small molecule and is currently categorized as experimental in various databases, including DrugBank, where it is indexed under the accession number DB07545 .
The synthesis of 2-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxamide involves several steps that typically include the formation of the cyclopropane ring and the introduction of the trifluoromethyl group. One common method for synthesizing cyclopropanecarboxamides is through cyclopropanation reactions involving diazo compounds or metal-catalyzed methods. In particular, the use of palladium or copper catalysts can facilitate the formation of cyclopropane derivatives from alkenes or alkynes .
The synthesis may also involve coupling reactions where an amine reacts with an activated carboxylic acid derivative to form the final amide. This process often requires careful control of reaction conditions, such as temperature and pH, to optimize yield and purity.
The molecular formula for 2-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxamide is C21H18F3N5O, indicating it contains 21 carbon atoms, 18 hydrogen atoms, three fluorine atoms, five nitrogen atoms, and one oxygen atom. The compound has a complex structure characterized by:
The structural representation can be denoted using various chemical notations such as SMILES: FC(F)(F)C1=CC=CC(NC2=NC(NC3=CC(NC(=O)C4CC4)=CC=C3)=NC=C2)=C1
.
2-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxamide can undergo various chemical reactions typical for amides and aromatic compounds. Key reactions may include:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to explore structure-activity relationships in drug design .
The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxamide is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. The presence of the trifluoromethyl group may enhance lipophilicity and metabolic stability, while the cyclopropane structure contributes to conformational rigidity, potentially improving binding affinity to target proteins.
Research indicates that compounds with similar structures have shown promise in inhibiting certain kinases or other enzymes involved in cellular signaling pathways. This suggests that 2-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxamide could have applications in therapeutic areas such as cancer treatment or inflammatory diseases .
The physical properties of 2-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxamide include:
Chemical properties include its reactivity profile typical for amides and aromatic compounds, particularly its susceptibility to hydrolysis and substitution reactions .
2-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxamide has potential applications in scientific research, particularly in medicinal chemistry and pharmacology. Its unique structural features make it a candidate for:
Continued research into this compound's biological activity and mechanism will be essential for understanding its full potential in therapeutic applications .
The synthesis of 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxamide (C₁₁H₁₀F₃NO, MW 229.20) employs modular strategies centered on cyclopropane ring formation and subsequent derivatization. A pivotal route involves the cis-selective cyclopropanation of 4-(trifluoromethyl)styrene with diazoacetamide precursors, yielding the cyclopropyl core with high stereochemical precision. Alternative pathways include Curtius rearrangements of precursor acids, where cyclopropanecarboxylic acids are converted to isocyanates followed by ammonia trapping to form carboxamides [3].
Ester hydrolysis is a critical step in precursor preparation, as demonstrated in the synthesis of analogous 2-arylcyclopropyl derivatives. For example, methyl (1r,2r)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate undergoes alkaline hydrolysis (NaOH/MeOH/H₂O) to yield the carboxylic acid intermediate at 95% conversion. This intermediate is then activated for amide bond formation via mixed anhydride or carbodiimide coupling [3]. Structural optimization of TAK-632 analogues—containing the 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxamide motif—relies on late-stage diversification. Modifications at the benzo[ d]thiazole scaffold significantly enhance necroptosis inhibition, with carbamide variants showing 60-fold selectivity for RIPK3 over RIPK1 kinases [2] [9].
Table 1: Key Synthesis Routes for Cyclopropanecarboxamide Derivatives
Method | Key Reagents/Conditions | Yield | Application Scope |
---|---|---|---|
cis-Cyclopropanation | Diazoacetamide, Rh₂(OAc)₄, CH₂Cl₂, 40°C | 78% | Styrene derivatives |
Curtius Rearrangement | DPPA, toluene, reflux; then NH₃/THF | 82% | Cyclopropanecarboxylic acid precursors |
Ester Hydrolysis | NaOH, MeOH/H₂O, 60°C | 95% | Methyl ester intermediates |
The trifluoromethyl (-CF₃) group is a linchpin in directing regioselective reactions and optimizing electronic properties. Its strong electron-withdrawing nature (-σI = 0.88, -σR = 0.08) polarizes the phenyl ring, enhancing para-position reactivity toward electrophilic aromatic substitution. This facilitates precise functionalization at the C2 and C5 positions of the aryl ring during intermediate synthesis [4] [7].
In receptor-ligand interactions, the -CF₃ group contributes to binding affinity through hydrophobic contacts and fluorine-specific interactions. For Aurora kinase inhibitors, the trifluoromethylphenyl moiety increases inhibitor binding affinity by 12-fold compared to methyl analogues, attributed to hydrophobic filling of a pocket near Leu194/Lys162 residues. Additionally, -CF₃ improves metabolic stability by shielding labile sites. JNJ-2482272—a thiazole-containing -CF₃ aryl derivative—exhibits potent aryl hydrocarbon receptor (AhR) activation (EC₅₀ = 0.8 μM) due to enhanced membrane permeability from the trifluoromethyl group [7].
Table 2: Impact of Trifluoromethyl Group on Compound Properties
Property | Effect of -CF₃ | Mechanistic Basis |
---|---|---|
Regioselectivity | Directs electrophiles to para position | Electron-withdrawing field effect |
Binding Affinity | Up to 12-fold increase vs. -CH₃ | Hydrophobic interactions with protein residues |
Metabolic Stability | Resistance to CYP3A4 oxidation | Blocking of benzylic hydroxylation sites |
Lipophilicity | logP increase of 0.9–1.2 units | High Hansch hydrophobicity constant (π = 0.88) |
Linker engineering between the cyclopropanecarboxamide and aryl domains critically modulates solubility, permeability, and target engagement. Replacing rigid phenyl linkers with flexible alkyl chains (e.g., -CH₂CH₂-) improves solubility by reducing crystal lattice energy but may compromise RIPK3 binding affinity. Conversely, incorporating heterocyclic bioisosteres like thiazolo[5,4-c]pyridine (as in Vulcanchem VC11890124) enhances water solubility (logS increased by 0.8 units) while maintaining planar geometry for kinase active-site penetration [6].
Bioisosteric substitutions of the carboxamide group include:
Table 3: Pharmacokinetic Optimization via Linker Modifications
Linker/Bioisostere | Key Improvement | Example Compound |
---|---|---|
Ethylene glycol (-OCH₂CH₂O-) | Solubility: 1.5× increase in PBS (pH 7.4) | Triazolopyridine-based RIPK1 inhibitors |
Thiazolo[5,4-c]pyridine | logP reduction by 0.7 units | VC11890124 (CAS 1351644-41-1) |
Piperidine carboxamide | T₁/₂ extension from 1.3 to 4.2 hours | VR1 antagonists for neuropathic pain |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3